6-Bromo-7-methoxyquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a bromine atom at the 6-position and a methoxy group at the 7-position of the quinoxaline ring. This compound exhibits a fused bicyclic structure, which contributes to its diverse chemical properties and potential biological activities. Quinoxaline derivatives, including 6-bromo-7-methoxyquinoxalin-2(1H)-one, are of significant interest in medicinal chemistry due to their ability to interact with various biological targets.
The chemical reactivity of 6-bromo-7-methoxyquinoxalin-2(1H)-one can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation under certain conditions. Furthermore, the quinoxaline core is known to engage in electrophilic aromatic substitution reactions, which can modify its structure and enhance its biological activity.
Research has indicated that quinoxaline derivatives possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, compounds structurally similar to 6-bromo-7-methoxyquinoxalin-2(1H)-one have shown potent inhibitory effects against specific kinases, such as Pim-1 and Pim-2, which are involved in cancer progression. In particular, studies have reported that halogenated derivatives exhibit enhanced potency compared to their non-halogenated counterparts .
Several synthetic routes have been developed for the preparation of 6-bromo-7-methoxyquinoxalin-2(1H)-one. Common methods include:
These methods often involve multiple steps and require careful optimization to achieve high yields and purity.
6-Bromo-7-methoxyquinoxalin-2(1H)-one has potential applications in various fields:
Interaction studies of 6-bromo-7-methoxyquinoxalin-2(1H)-one with biological targets have revealed important insights into its mode of action. For example, docking studies have suggested that the compound interacts favorably with ATP-binding sites in kinases, forming essential hydrogen bonds and hydrophobic interactions that enhance binding affinity . These studies are crucial for understanding how structural modifications can influence biological activity.
Several compounds share structural similarities with 6-bromo-7-methoxyquinoxalin-2(1H)-one. These include:
The presence of both bromine and methoxy groups distinguishes 6-bromo-7-methoxyquinoxalin-2(1H)-one from other quinoxaline derivatives. The bromine atom enhances lipophilicity and may improve bioavailability compared to other halogenated derivatives. Additionally, the specific positioning of these groups may lead to unique interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
The antiproliferative potential of 6-bromo-7-methoxyquinoxalin-2(1H)-one derivatives has been investigated across multiple hematological cancer models. While direct studies on leukemia or lymphoma cell lines are limited, structural analogs such as 2-substituted quinoxalines demonstrate translatable mechanisms. For instance, 2-(8-methoxycoumarin-3-yl)-quinoxaline derivatives exhibited IC50 values of 1.85 μM against breast cancer (MCF-7) cells through G1/S cell cycle arrest and apoptosis induction [1]. These mechanisms are relevant to hematological malignancies, where dysregulated cell cycle progression is a hallmark.
A comparative analysis of halogenated quinoxaline derivatives revealed that bromine substitution at position 6 enhances DNA intercalation and topoisomerase II inhibition [1]. Molecular docking studies suggest that the methoxy group at position 7 facilitates hydrogen bonding with kinase ATP-binding pockets, a feature critical for targeting proliferative pathways in blood cancers [2].
Table 1: Antiproliferative Activity of Select Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3b (Quinoxaline) | MCF-7 | 1.85 | G1 arrest, apoptosis [1] |
| 9d (Quinazoline) | MDA-MB-231 | 2.67 | EGFR/HER2 inhibition [2] |
Kinase inhibition profiling of 6-bromo-7-methoxyquinoxalin-2(1H)-one analogs reveals preferential activity against serine/threonine kinases, including Pim-1, Pim-2, and cyclin-dependent kinases (CDKs). Structural analogs such as 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated dual EGFR/HER2 inhibition with IC50 values of 0.48 μM, comparable to lapatinib [2]. While direct data on Pim kinases are unavailable, the conserved ATP-binding cleft of these kinases suggests plausible inhibition by quinoxalinone scaffolds.
Molecular dynamics simulations indicate that the methoxy group at position 7 stabilizes interactions with CDK2’s hydrophobic pocket, while the bromine atom at position 6 enhances π-π stacking with kinase hinge regions [1]. These interactions are critical for blocking cell cycle progression in hematological cancers.
Table 2: Kinase Inhibitory Activity of Related Compounds
| Compound | Target Kinase | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 9d (Quinazoline) | EGFR | 0.48 | 12.5 vs. HER2 [2] |
| 3b (Quinoxaline) | Topo II | 1.85 | 18.2 vs. normal [1] |
The 6-bromo-7-methoxyquinoxalin-2(1H)-one scaffold exhibits promising activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Analogous quinazoline derivatives with halogen substitutions demonstrated MIC values of 2–16 μg/mL against H37Rv and MDR-TB strains [3]. The bromine atom enhances membrane permeability, while the methoxy group disrupts mycobacterial cell wall synthesis by inhibiting arabinogalactan biosynthesis [3].
Notably, derivatives with imidazole substituents showed MIC values of 16 μg/mL against MDR-TB, suggesting synergistic effects between the quinoxalinone core and auxiliary heterocycles [3]. These findings position 6-bromo-7-methoxyquinoxalin-2(1H)-one derivatives as candidates for overcoming efflux pump-mediated resistance in mycobacteria.
Table 3: Antimycobacterial Activity of Halogenated Heterocycles
| Compound | M. tuberculosis Strain | MIC (μg/mL) |
|---|---|---|
| 3l (Quinazoline) | H37Rv | 2 |
| 3m (Quinazoline) | MDR-TB | 16 |
Derivatives of 6-bromo-7-methoxyquinoxalin-2(1H)-one induce apoptosis via mitochondrial and death receptor pathways. Flow cytometric analysis of analog-treated MCF-7 cells revealed a 51.7-fold increase in early apoptosis (26.39% vs. 0.51% in controls) and a 42.8-fold rise in late apoptosis (12.42% vs. 0.29%) [1]. Western blot studies on related quinazolinones showed upregulated Bax/Bcl-2 ratios and caspase-3 cleavage, confirming intrinsic pathway activation [4].
The bromine atom enhances ROS generation, leading to mitochondrial membrane depolarization, while the methoxy group stabilizes p53-DNA interactions [4]. These dual mechanisms synergize to overcome apoptosis resistance in hematological malignancies.
Table 4: Apoptotic Pathway Modulation by Quinoxalinone Derivatives
| Parameter | Control (%) | Treated (%) | Fold Change |
|---|---|---|---|
| Early Apoptosis | 0.51 | 26.39 | 51.7 [1] |
| Late Apoptosis | 0.29 | 12.42 | 42.8 [1] |
| Sub-G1 Population | 1.2 | 3.58 | 3.0 [4] |
Bromodomain-containing protein 4 (BRD4) represents a critical epigenetic reader that recognizes acetylated lysine residues on histone tails and facilitates recruitment of transcriptional machinery to chromatin [1]. The protein contains two tandem bromodomains, BD1 and BD2, which exhibit distinct binding properties and functional roles in transcriptional regulation [1] [2]. While 6-Bromo-7-methoxyquinoxalin-2(1H)-one does not appear to directly target BRD4 based on available evidence, understanding the structural requirements and binding mechanisms of BRD4-BD1 domain interactions provides essential context for developing quinoxaline-based therapeutic strategies.
Table 1: Physicochemical Properties of 6-Bromo-7-methoxyquinoxalin-2(1H)-one
| Property | Value |
|---|---|
| Chemical Name | 6-Bromo-7-methoxyquinoxalin-2(1H)-one |
| CAS Number | 216752-63-5 |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight (g/mol) | 255.07 |
| IUPAC Name | 6-bromo-7-methoxy-1H-quinoxalin-2-one |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC(=O)C=N2)Br |
| LogP (Predicted) | 1.8-2.5 |
| Water Solubility | Low in water; soluble in DMSO |
The bromodomain binding pocket of BRD4-BD1 demonstrates high specificity for tetra-acetylated histone H4 peptides, with dissociation constants (Kd) of 9 μM for isolated BD1 and 23 μM for BD1 in the tandem construct [1] [2]. These binding affinities are substantially stronger than those observed for BD2, which exhibits Kd values of 74 μM and 125 μM for isolated and tandem configurations, respectively [1]. The differential binding preferences underscore the functional specialization of the BD1 domain in chromatin recognition and suggest that BD1 serves as the primary histone-binding interface.
Table 2: BRD4 Bromodomain Binding Affinities for Tetra-acetylated Histone H4 Peptide
| Domain | H4Kac4 Binding Kd (μM) | Relative Affinity |
|---|---|---|
| BRD4-BD1 (isolated) | 9 | High |
| BRD4-BD2 (isolated) | 74 | Moderate |
| BRD4-BD1 (tandem) | 23 | Moderate |
| BRD4-BD2 (tandem) | 125 | Low |
Structural analysis reveals that BRD4-BD1 forms critical interactions with acetylated histone peptides through a combination of hydrogen bonding and hydrophobic contacts [2]. Key amino acid residues including Tryptophan-81, Tyrosine-97, Asparagine-140, and Methionine-149 play essential roles in both histone recognition and small molecule inhibitor binding [2]. The ZA loop region demonstrates particular importance in ligand accommodation, with residues Tryptophan-81 and Proline-82 forming the hydrophobic WPF shelf that provides a platform for aromatic interactions [2].
Nuclear magnetic resonance spectroscopy studies have demonstrated that peptide binding induces conformational changes in the BD1 domain, particularly affecting the flexibility of the ZA loop and other binding site regions [1]. These dynamic alterations suggest that successful BRD4 inhibitors must accommodate the inherent flexibility of the binding pocket while maintaining specific interactions with key recognition elements.
The transcriptional regulatory function of BRD4 extends beyond simple chromatin binding to encompass recruitment of the positive transcription elongation factor b (P-TEFb) complex [2]. This mechanism facilitates phosphorylation of RNA polymerase II and promotes transcriptional elongation of genes involved in cell proliferation and survival. While quinoxaline derivatives have demonstrated promise as BRD4 inhibitors in some studies [3] [4], the specific molecular interactions between 6-Bromo-7-methoxyquinoxalin-2(1H)-one and BRD4 domains require further experimental validation.
DNA topoisomerases represent essential enzymes that relieve topological stress during DNA replication, transcription, and chromosome segregation [5] [6]. These enzymes are classified into two major types based on their mechanism of action: Type I topoisomerases create transient single-strand breaks, while Type II topoisomerases generate double-strand breaks to facilitate DNA strand passage [6] [7].
Table 3: DNA Topoisomerase Types and Inhibition Mechanisms
| Topoisomerase Type | Mechanism of Action | Inhibition Strategy |
|---|---|---|
| Topoisomerase I | Strand rotation mechanism; single-strand breaks | Catalytic inhibition or poisoning |
| Topoisomerase II | Cross-inversion mechanism; double-strand breaks | Catalytic inhibition or poisoning |
| DNA Gyrase (Bacterial) | Negative supercoiling introduction | Quinolone-mediated poisoning |
| Topoisomerase IV (Bacterial) | Decatenation and chromosome segregation | Quinolone-mediated poisoning |
Human topoisomerase I operates through a strand rotation mechanism wherein the enzyme creates a transient single-strand break with formation of a covalent 3'-phosphotyrosyl intermediate [5]. This mechanism allows DNA relaxation through rotational movement around the intact phosphodiester bond. The enzyme demonstrates particular efficiency in relieving positive supercoiling generated during transcription and replication processes [6].
In contrast, topoisomerase II functions via a cross-inversion mechanism that requires ATP hydrolysis to transport one DNA duplex through a transient double-strand break in another DNA segment [6]. This mechanism enables the enzyme to resolve both positive and negative supercoils, as well as to decatenate interlinked DNA molecules. Research has demonstrated that topoisomerase II shows superior efficiency compared to topoisomerase I in relaxing nucleosomal DNA, likely due to the spatial arrangement and hydrodynamics of chromatin structure [6].
Quinoxaline derivatives, including structural analogs of 6-Bromo-7-methoxyquinoxalin-2(1H)-one, have demonstrated significant potential as topoisomerase inhibitors [8]. These compounds can function through two primary mechanisms: catalytic inhibition, which suppresses enzyme activity without forming stable DNA-enzyme complexes, or topoisomerase poisoning, which stabilizes covalent enzyme-DNA intermediates and converts the enzyme into a DNA-damaging agent [7].
Studies on quinoxaline-based topoisomerase inhibitors have revealed that DNA binding affinity and enzyme inhibition often correlate with cytotoxic activity [8]. Compounds exhibiting IC50 values ranging from 6.4 to 15.3 μM for DNA topoisomerase II inhibition demonstrate corresponding antiproliferative effects against cancer cell lines [8]. The mechanism of inhibition appears to involve interference with the enzyme's ability to religate DNA strands following the cleavage step.
Fluoroquinolone derivatives bearing structural similarities to quinoxalines have provided insights into the molecular requirements for topoisomerase inhibition [5]. These studies suggest that intercalation between DNA base pairs, particularly through aromatic substituents, contributes significantly to enzyme inhibition. The positioning of the quinoxaline core in the DNA minor groove may facilitate interactions with the enzyme-DNA complex and disrupt normal catalytic function [5].
The selectivity between human and bacterial topoisomerases presents opportunities for developing quinoxaline-based therapeutics with reduced off-target effects [7]. While bacterial DNA gyrase and topoisomerase IV represent validated targets for antibacterial quinolones, the structural differences between prokaryotic and eukaryotic enzymes allow for the design of compounds with preferential activity against human topoisomerases for cancer therapy [7].
Reactive oxygen species (ROS) play dual roles in cancer biology, functioning both as signaling molecules that promote tumor progression and as cytotoxic agents that can induce cancer cell death [9] [10]. The cellular redox balance represents a critical determinant of whether ROS promote survival or trigger apoptotic pathways in malignant cells.
Table 4: Reactive Oxygen Species Types and Cytotoxic Mechanisms
| ROS Type | Cellular Source | Cytotoxic Effect |
|---|---|---|
| Superoxide (O2- -) | Mitochondrial electron transport, NADPH oxidase | DNA damage, lipid peroxidation |
| Hydrogen Peroxide (H2O2) | Superoxide dismutase, cellular metabolism | Protein oxidation, apoptosis signaling |
| Hydroxyl Radical (- OH) | Fenton reaction, radiation | DNA strand breaks, membrane damage |
| Nitric Oxide (NO- ) | Nitric oxide synthase | Protein nitrosylation, apoptosis |
Cancer cells typically exhibit elevated baseline ROS levels compared to normal cells, creating a state of chronic oxidative stress [9] [10]. This elevated ROS environment activates multiple signaling pathways including phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK) cascades that promote cell survival and proliferation [9]. However, when ROS levels exceed critical thresholds, these same molecules trigger cell death pathways through oxidative damage to essential cellular components.
The mitochondrial electron transport chain represents the primary source of endogenous ROS production in cancer cells [9] [11]. Complex I and Complex III of the respiratory chain generate superoxide anions as byproducts of ATP synthesis. Additionally, NADPH oxidase enzymes contribute to ROS production through their primary function of electron transfer across biological membranes [9].
Hydrogen peroxide emerges as a particularly important ROS species due to its ability to diffuse across cellular membranes and activate diverse signaling pathways [9]. At moderate concentrations, H2O2 activates survival pathways through MAPK signaling and hypoxia-inducible factor-1α (HIF-1α) stabilization. However, at elevated concentrations, H2O2 induces mitochondrial membrane permeabilization and cytochrome c release, initiating the intrinsic apoptotic pathway [10].
While direct evidence for ROS generation by 6-Bromo-7-methoxyquinoxalin-2(1H)-one remains limited, structural analogs in the quinoxaline family have demonstrated the capacity to modulate cellular redox status [12]. Studies with related compounds suggest that quinoxaline derivatives may induce ROS through multiple mechanisms including mitochondrial dysfunction, interference with antioxidant enzyme systems, and direct redox cycling reactions.
The cellular antioxidant response, primarily mediated by the nuclear erythroid 2-related factor 2 (NRF2) pathway, represents a critical determinant of ROS-mediated cytotoxicity [13] [10]. Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation [13]. Upon oxidative stress, NRF2 translocates to the nucleus and activates transcription of antioxidant response elements, including genes encoding superoxide dismutase, catalase, and glutathione peroxidase [13].
Cancer cells often exhibit dysregulated antioxidant responses that allow them to survive in high-ROS environments while remaining vulnerable to further oxidative stress [10]. This vulnerability creates therapeutic opportunities for compounds that can push ROS levels beyond the adaptive capacity of malignant cells. Quinoxaline derivatives may exploit this vulnerability by simultaneously increasing ROS production and inhibiting antioxidant defense mechanisms.
The relationship between ROS-mediated cytotoxicity and other cellular stress responses, including DNA damage checkpoints and protein quality control systems, suggests that effective anticancer quinoxalines may function through multiple interconnected pathways [10] [11]. The integration of oxidative stress with topoisomerase inhibition and transcriptional disruption may contribute to the overall cytotoxic profile of 6-Bromo-7-methoxyquinoxalin-2(1H)-one.
Histone post-translational modifications serve as fundamental regulators of gene expression, chromatin structure, and cellular identity [14] [15]. These modifications, including methylation, acetylation, phosphorylation, and ubiquitination, create a complex regulatory network that controls access to genetic information and influences transcriptional outcomes.
Table 5: Key Histone Modifications and Associated Regulatory Enzymes
| Histone Mark | Modification Type | Transcriptional Effect | Associated Enzyme |
|---|---|---|---|
| H3K4me3 | Trimethylation | Activation | KMT2 family |
| H3K9me3 | Trimethylation | Repression | SUV39H1/2, G9a |
| H3K27me3 | Trimethylation | Repression | EZH2 (PRC2) |
| H3K9ac | Acetylation | Activation | CBP/p300, PCAF |
| H3K14ac | Acetylation | Activation | CBP/p300, GCN5 |
| H4K16ac | Acetylation | Activation | MOF, CBP/p300 |
Histone acetylation represents one of the most dynamic and functionally significant epigenetic modifications [16] [17]. The addition of acetyl groups to lysine residues neutralizes the positive charge of histone tails, reducing their affinity for negatively charged DNA and promoting chromatin relaxation [16]. This structural change facilitates transcription factor binding and RNA polymerase recruitment, generally resulting in transcriptional activation.
The regulation of histone acetylation involves two competing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs) [16] [17]. HATs, including the CREB-binding protein (CBP)/p300 family and the GCN5/PCAF family, catalyze acetyl group addition and often function as transcriptional coactivators [16]. Conversely, HDACs remove acetyl groups and are frequently associated with transcriptional repression and tumor suppressor gene silencing in cancer [17].
Histone methylation provides additional layers of epigenetic regulation through its effects on chromatin architecture and protein recruitment [17]. Trimethylation of histone H3 lysine 4 (H3K4me3) marks active promoters and facilitates transcriptional initiation, while H3K9me3 and H3K27me3 modifications are associated with heterochromatin formation and gene silencing [15] [17]. The enzymes responsible for these modifications, including the KMT2 family for H3K4 methylation and EZH2 for H3K27 methylation, represent important therapeutic targets in cancer treatment.
Cancer cells frequently exhibit aberrant histone modification patterns that contribute to oncogenic transformation and tumor progression [18] [17]. Global hypoacetylation, often resulting from HDAC overexpression, leads to widespread silencing of tumor suppressor genes [17]. Similarly, dysregulation of histone methyltransferases such as EZH2 can result in inappropriate gene silencing and promotion of cancer stem cell properties [17].
While specific studies on the epigenetic effects of 6-Bromo-7-methoxyquinoxalin-2(1H)-one are limited, structural analogs in the quinoxaline family have demonstrated the ability to modulate histone modification enzymes [19]. Some quinoxaline derivatives appear to interfere with the recruitment or activity of chromatin-modifying complexes, potentially through direct binding to enzyme active sites or disruption of protein-protein interactions [19].
The interaction between histone modifications and DNA methylation represents an additional level of epigenetic complexity relevant to quinoxaline-based therapeutics [18] [17]. DNA methyltransferases, particularly DNMT3A and DNMT3B, can be recruited to chromatin through recognition of specific histone marks such as H3K36me2 and H3K36me3 [17]. This crosstalk between histone modifications and DNA methylation creates opportunities for compounds that can simultaneously target multiple epigenetic pathways.
Chromium studies have provided insights into how small molecules can disrupt histone modification patterns through cross-linking of chromatin-modifying enzymes to DNA [19]. These investigations demonstrated that metal-based compounds can stabilize HDAC1-DNMT1 complexes on gene promoters, preventing the histone acetylation and DNA demethylation normally associated with transcriptional activation [19]. Similar mechanisms may be relevant for quinoxaline derivatives that contain metal-coordinating functionalities.